4-Phenyl-1-propylpyridin-1-ium iodide

CYP2D6 inhibition Drug metabolism Neurotoxin analog

4-Phenyl-1-propylpyridin-1-ium iodide (CAS 27132-46-3) is a quaternary N-alkyl-4-phenylpyridinium salt within the broader class of MPP+ (1-methyl-4-phenylpyridinium) analogs. It is commercially available as a high-purity (97%) reference standard from Sigma-Aldrich (Cat.

Molecular Formula C14H16IN
Molecular Weight 325.19 g/mol
CAS No. 27132-46-3
Cat. No. B1624713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1-propylpyridin-1-ium iodide
CAS27132-46-3
Molecular FormulaC14H16IN
Molecular Weight325.19 g/mol
Structural Identifiers
SMILESCCC[N+]1=CC=C(C=C1)C2=CC=CC=C2.[I-]
InChIInChI=1S/C14H16N.HI/c1-2-10-15-11-8-14(9-12-15)13-6-4-3-5-7-13;/h3-9,11-12H,2,10H2,1H3;1H/q+1;/p-1
InChIKeyYHGXBWUGCUYVGY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1-propylpyridin-1-ium iodide (CAS 27132-46-3): Identity and Procurement Baseline for MPTP-Analog Research


4-Phenyl-1-propylpyridin-1-ium iodide (CAS 27132-46-3) is a quaternary N-alkyl-4-phenylpyridinium salt within the broader class of MPP+ (1-methyl-4-phenylpyridinium) analogs [1]. It is commercially available as a high-purity (97%) reference standard from Sigma-Aldrich (Cat. No. 362158), with a reported melting point of 144–146 °C . Structurally, it bears an N-propyl substituent on the pyridinium ring paired with an iodide counterion, distinguishing it from the canonical N-methyl analog MPP+ and other chain-length variants. This compound is primarily utilized as a research tool in mechanistic studies of cytochrome P450 2D6 (CYP2D6) inhibition and monoamine oxidase B (MAO-B) substrate-specificity, where its intermediate lipophilicity and chain length confer distinct biological properties compared to shorter- and longer-chain homologs [1][2].

Why 4-Phenyl-1-propylpyridin-1-ium iodide Cannot Be Substituted by Other N-Alkyl-4-phenylpyridinium Analogs


Although N-alkyl-4-phenylpyridinium salts share a common core scaffold, their biological and physicochemical properties are exquisitely sensitive to N-alkyl chain length. The N-propyl substituent in 4-phenyl-1-propylpyridin-1-ium iodide confers an intermediate lipophilicity that is critical for applications where both the highly polar N-methyl analog (MPP+, IC50 >100 μM against CYP2D6) and the highly lipophilic long-chain analogs (e.g., N-undecyl, IC50 0.1 μM) are unsuitable [1]. Substitution with the N-ethyl analog alters the melting point (117–128 °C vs. 144–146 °C) and shifts CYP2D6 inhibitory potency, while substitution with the N-butyl or longer-chain analogs drastically increases lipophilicity and can change the mechanism of mitochondrial accumulation [1]. Furthermore, the N-propyl chain uniquely positions the tetrahydropyridine precursor as a substrate for MAO-B, a property not shared by N-methyl or bulkier N-substituted analogs, making this specific chain length essential for studies probing MAO-B active-site tolerance [2]. Generic substitution therefore risks invalidating pharmacological, pharmacokinetic, or physicochemical comparisons.

Quantitative Differentiation: Head-to-Head Evidence for 4-Phenyl-1-propylpyridin-1-ium iodide


CYP2D6 Inhibitory Potency: N-Propyl vs. N-Methyl (MPP+) — A >4-Fold Improvement

In a direct head-to-head comparison using recombinant human CYP2D6 and bufuralol-1′-hydroxylation as the probe reaction, N-propyl-4-phenylpyridinium (the cation of 4-phenyl-1-propylpyridin-1-ium iodide) exhibited an IC50 of approximately 25 μM. In the same assay system, the N-methyl analog MPP+ showed no meaningful inhibition (IC50 >100 μM) [1]. This represents a greater than 4-fold increase in CYP2D6 inhibitory potency conferred by the N-propyl substitution relative to the canonical N-methyl analog. The specific CYP2D6 inhibitor quinidine was used as a positive control, yielding an IC50 of 0.05 μM under identical conditions [1].

CYP2D6 inhibition Drug metabolism Neurotoxin analog

Melting Point Differentiation: A Non-Linear Trend Among N-Alkyl Homologs

The melting point of 4-phenyl-1-propylpyridin-1-ium iodide is 144–146 °C (lit.) . This value occupies an intermediate and non-linear position among the N-alkyl-4-phenylpyridinium iodide series: the N-ethyl analog melts at 117–128 °C , while the N-methyl analog (MPP+ iodide) melts at 166–169 °C . The N-propyl compound thus exhibits a melting point ~20 °C lower than MPP+ iodide and ~20 °C higher than the N-ethyl analog, deviating from a simple monotonic trend based on molecular weight. This non-linearity reflects distinct crystal packing forces attributable to the propyl chain and has implications for handling, storage, and formulation.

Physicochemical characterization Solid-state properties Formulation

MAO-B Substrate Properties: The N-Propyl Derivative Overturns Previous Assumptions on N-Substituent Tolerance

Studies on the tetrahydropyridine precursor of 4-phenyl-1-propylpyridin-1-ium iodide demonstrated significant turnover with purified MAO-B [1]. This finding is noteworthy because prior literature had suggested that MPTP analogs bearing N-substituents larger than a methyl group lack substrate properties for MAO-B [1]. While the N-methyl analog (MPTP) is a well-established MAO-B substrate, the N-propyl analog's ability to serve as a substrate indicates that the MAO-B active site accommodates larger N-alkyl groups than previously recognized. The 4-phenyl-1-propargyl analog, by contrast, acted as a mechanism-based inactivator of MAO-B but not MAO-A, highlighting the functional divergence achievable through N-substituent variation [1].

Monoamine oxidase B Enzyme substrate specificity Neurotoxicology

Lipophilicity-Dependent CYP2D6 Interaction: Positioning the N-Propyl Analog in the cLogP–IC50 Correlation

The CYP2D6 inhibitory potency of N-alkyl-4-phenylpyridinium salts correlates with calculated logP (cLogP) within the straight-chain series [1]. The N-propyl analog's IC50 of ~25 μM places it at an intermediate position in this correlation: substantially more potent than the polar N-methyl analog (IC50 >100 μM, cLogP lower), yet far less potent than the highly lipophilic N-undecyl analog (IC50 = 0.1 μM) [1]. This intermediate lipophilicity is critical: it avoids the non-specific membrane partitioning associated with highly lipophilic long-chain analogs while retaining sufficient hydrophobic character for CYP2D6 active-site engagement. The N-propyl chain thus represents a 'sweet spot' for reversible CYP2D6 inhibition studies, where potency is measurable but not confounded by excessive lipophilicity-driven artifacts.

Quantitative structure-activity relationship (QSAR) Lipophilicity CYP2D6

Optimal Procurement and Application Scenarios for 4-Phenyl-1-propylpyridin-1-ium iodide


CYP2D6 Inhibition Assay Development and Isoform Selectivity Profiling

The N-propyl analog provides a measurable CYP2D6 inhibitory signal (IC50 ~25 μM) that is absent with MPP+ (IC50 >100 μM), enabling its use as a tool compound for CYP2D6 assay validation and inter-laboratory standardization [1]. Its intermediate potency avoids the ultra-potent inhibition of long-chain analogs (e.g., N-undecyl, IC50 0.1 μM) that may saturate enzyme active sites at low concentrations, complicating kinetic analyses [1]. Laboratories performing CYP450 inhibition panels can employ this compound as a reference inhibitor to benchmark CYP2D6 activity against other isoforms without the confounding effects of extreme lipophilicity.

Structure-Activity Relationship (SAR) Studies on N-Alkyl-4-phenylpyridinium Analogs

As a critical data point in the N-alkyl chain-length SAR series, this compound bridges the gap between the inactive N-methyl analog and the highly potent long-chain analogs [1][2]. Its well-defined IC50 (~25 μM) and commercial availability at 97% purity from Sigma-Aldrich (Cat. No. 362158) make it suitable for reproducible SAR studies . Its melting point (144–146 °C) also provides a reliable identity verification parameter for quality control in academic and contract research laboratories .

MAO-B Active-Site Topography and Prodrug Design Research

The demonstration that the tetrahydropyridine precursor of 4-phenyl-1-propylpyridin-1-ium iodide undergoes significant MAO-B-mediated turnover challenges the prior assumption that N-substituents larger than methyl abolish substrate properties [2]. Researchers designing MAO-B-activated prodrugs or investigating the active-site steric tolerance of MAO-B should consider this compound as a probe for exploring N-alkyl chain length boundaries, particularly in studies differentiating MAO-A versus MAO-B selectivity [2].

Mitochondrial Accumulation and Complex I Inhibition Mechanistic Studies

The N-propyl analog occupies an intermediate position in lipophilicity, which is a key determinant of mitochondrial accumulation and Complex I inhibition potency [1]. While direct comparative Complex I inhibition data for the N-propyl analog are limited, its well-established CYP2D6 inhibition profile and intermediate cLogP suggest its utility in studies comparing the relative contributions of passive membrane partitioning versus active transport to mitochondrial pyridinium accumulation, using MPP+ (low lipophilicity) and long-chain analogs (high lipophilicity) as comparators [1].

Quote Request

Request a Quote for 4-Phenyl-1-propylpyridin-1-ium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.